Methyl 2-(3-aminobenzenesulfonamido)acetate is a chemical compound that incorporates both an amine and a sulfonamide functional group, making it significant in various chemical and biological applications. This compound is primarily studied for its potential pharmacological properties, including antimicrobial and anticancer activities. The systematic name reflects its structural components, which include a methyl ester and an aminobenzenesulfonamide moiety.
The compound can be synthesized through various methods, typically involving the reaction of methyl 2-bromoacetate with 3-aminobenzenesulfonamide. This synthesis pathway allows for the incorporation of both the methyl acetate and the sulfonamide functionalities into one molecular structure.
Methyl 2-(3-aminobenzenesulfonamido)acetate belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (–S(=O)₂–NH–). This classification is important as it relates to the compound's potential biological activity and its mechanism of action in inhibiting certain enzymatic processes in microorganisms.
The synthesis of methyl 2-(3-aminobenzenesulfonamido)acetate typically involves:
The molecular formula for methyl 2-(3-aminobenzenesulfonamido)acetate is . The structure includes:
Methyl 2-(3-aminobenzenesulfonamido)acetate can undergo various chemical reactions:
Common reagents for these reactions include:
Methyl 2-(3-aminobenzenesulfonamido)acetate exhibits its biological activity primarily through inhibition of folic acid synthesis in microorganisms.
The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. By competing with PABA, this compound inhibits bacterial growth, showcasing its potential as an antimicrobial agent.
Studies have shown that compounds with similar structures can exhibit significant inhibitory effects on bacterial growth, supporting their application in antibiotic development .
Property | Value |
---|---|
Molecular Formula | C10H12N2O4S |
Molecular Weight | 256.28 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
These properties are crucial for understanding the handling and application of the compound in laboratory settings.
Methyl 2-(3-aminobenzenesulfonamido)acetate has several scientific uses:
The discovery of Prontosil (the first sulfonamide antibiotic) in 1935 marked a therapeutic revolution, demonstrating that synthetic compounds could combat bacterial infections in vivo [6]. This azo-derived prodrug releases the active moiety sulfanilamide, which inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA) [6]. By the 1950s, medicinal chemists recognized the sulfonamide group (-SO₂NH₂) as a versatile bioisostere capable of enhancing pharmacokinetic properties and enabling target diversification. This led to non-antibiotic derivatives like the carbonic anhydrase inhibitor (CAI) acetazolamide, approved in 1953 for glaucoma [9].
Contemporary drug design exploits sulfonamides for multitargeted therapies, exemplified by kinase inhibitors like pazopanib (VEGFR/PDGFR inhibitor) and epigenetic modulators like belinostat (HDAC inhibitor) [8]. The structural plasticity of the sulfonamide scaffold facilitates this evolution:
Table 1: Milestones in Sulfonamide Drug Development
Era | Representative Drug | Primary Target | Therapeutic Application |
---|---|---|---|
1930s | Prontosil® | Bacterial DHPS | Antibacterial |
1950s | Acetazolamide | Carbonic anhydrase II | Diuretic/Glaucoma |
1980s | Celecoxib | COX-2 | Anti-inflammatory |
2000s–Present | SLC-0111 (Phase III) | CA IX/XII | Anticancer |
Pazopanib | VEGFR/PDGFR | Anticancer |
The synthesis of methyl 2-(3-aminobenzenesulfonamido)acetate epitomizes modern derivatization strategies, incorporating a meta-aminophenyl core and ester-terminated linker for enhanced CA isoform selectivity [1] [9].
The sulfonamide group (-SO₂NH-) serves as a molecular keystone governing target affinity through three mechanistic principles:
Zinc Coordination: In CA inhibitors, the deprotonated sulfonamide nitrogen (-SO₂N⁻) acts as a potent zinc-binding group (ZBG), displacing the catalytic water molecule in the active site. This interaction is enthalpy-driven, with bond distances of ~1.9–2.0 Å to Zn²⁺ [1] [9]. Quantum mechanical studies confirm a 20–30 kJ/mol stabilization energy for this coordination [4].
Non-Covalent Interactions: The sulfonyl oxygen atoms form hydrogen bonds with Thr199 (CA II) or Thr200 (CA IX), while the aromatic ring engages in hydrophobic contacts with Val121/Phe131 (CA II) or Ala135/Leu91 (CA IX) [9]. In methyl 2-(3-aminobenzenesulfonamido)acetate, the meta-amino group enables additional H-bonding with Gln92 or Asn62, depending on isoform topology [1].
Tunable Acidity: The pKa of aryl sulfonamides ranges from 8.0–11.0, influenced by ring substituents. Meta-electron donors (e.g., -NH₂) increase pKa by ~1.5 units versus para-substituents, modulating membrane permeability and cellular uptake [4].
Table 2: Structure-Activity Relationship (SAR) of Sulfonamide Modifications
Modification Site | Functional Group Change | Effect on CA Inhibition |
---|---|---|
Sulfonamide nitrogen | Replacement with -COOH | ↓ Zn²⁺ affinity (Ki increases 10–100x) |
Aromatic para-position | -H vs. -SO₂NH₂ | Alters membrane diffusion (logP ↓0.5–1.0) |
Meta-position | -NH₂ vs. -NO₂ | ↑ H-bond donation; CA IX selectivity 5–8x |
Linker moiety | -CH₂COOCH₃ vs. -CH₂COOH | Ester enhances cellular uptake (logP +0.3) |
The glycinate linker in methyl 2-(3-aminobenzenesulfonamido)acetate provides conformational flexibility, allowing the ester group to access hydrophobic pockets near the CA active site rim [1] [8].
Positional isomerism in benzenesulfonamides profoundly alters target specificity due to steric constraints and electronic redistribution. The meta-isomer (e.g., 3-aminobenzenesulfonamide) exhibits distinct behavior versus ortho- or para-analogs:
Steric Accessibility: Meta-substitution avoids the steric clash observed with ortho-substituted sulfonamides in the conical CA active site (diameter ~15 Å). TIMS-MS studies show meta-isomers exhibit 30–50% higher mobility shift than ortho-derivatives when complexed with CA isoforms, indicating deeper binding [1].
Electronic Effects: Meta-amino groups exert weaker mesomeric effects than para-analogs, preserving the sulfonamide's acidity (pKa ~10.2 vs. 9.8 for para-NH₂). This balance enables both Zn²⁺ coordination and auxiliary interactions with CA residues [1] [7].
Isoform Selectivity: Tumor-associated CA IX/XII possess a hydrophilic rim (Glu117/Thr118 in CA IX) absent in off-target CA I/II. Meta-aminobenzenesulfonamides exploit this via H-bond donation from the -NH₂ group, achieving >100-fold selectivity (Ki CA IX = 17.5 nM vs. CA II > 10,000 nM) [9].
Table 3: Positional Isomerism Effects on Sulfonamide Bioactivity
Isomer Type | Example Compound | CA II Ki (nM) | CA IX Ki (nM) | Selectivity (CA IX/II) |
---|---|---|---|---|
Ortho-aminobenzene | 2-Aminobenzenesulfonamide | 920 | 210 | 0.23x |
Meta-aminobenzene | 3-Aminobenzenesulfonamide | >10,000 | 17.5 | >570x |
Para-aminobenzene | 4-Aminobenzenesulfonamide | 8,500 | 89.7 | 95x |
Methyl 2-(3-aminobenzenesulfonamido)acetate leverages meta-orientation to position its ester group toward Val130 in CA IX, forming van der Waals contacts (ΔG = −4.2 kcal/mol), while avoiding steric hindrance in CA II [1] [9]. This rational design exemplifies how positional isomerism guides targeted inhibition.
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: